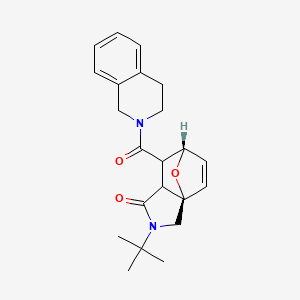
(3aR*,6S*)-2-tert-butyl-7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, Liu et al. (2008) described an improved synthesis of a related compound using a modified Pictet-Spengler reaction, achieving a 95% yield with minimal racemization (Liu et al., 2008). Gitto et al. (2010) synthesized a series of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, based on structure-active relationship information (Gitto et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed through techniques like X-ray diffractometry. Mondeshka et al. (1992) achieved the resolution and absolute stereochemistry of a related compound, determining its optical antipodes (Mondeshka et al., 1992).
Chemical Reactions and Properties
The chemical reactions of these compounds are generally characterized by their selectivity and yields. Ouchi et al. (2002) demonstrated the use of a related compound as a tert-butoxycarbonylation reagent for amines and phenols (Ouchi et al., 2002).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. For example, the study by Mitchell et al. (2013) on similar compounds revealed important insights into their crystal structures and intermolecular hydrogen bonding interactions (Mitchell et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group analysis, are essential for comprehending the potential applications and reactions of these compounds. The work by Saito et al. (2006) on a novel tert-butoxycarbonylation reagent showcases the versatility and reactivity of similar compounds (Saito et al., 2006).
Aplicaciones Científicas De Investigación
Catalytic Activity and Synthetic Applications
One study explored the catalytic oxidation activities of a manganese(II) isoindoline complex, highlighting its potential in catalyzing reactions involving similar compounds. This research indicates the compound's relevance in synthetic chemistry, particularly in catalysis and oxidative processes (Kaizer et al., 2008).
Advances in Heterocyclic Chemistry
Another significant area of research involves the synthesis of isoquinolines and pyridines, where the palladium-catalyzed iminoannulation of internal alkynes is used. This method underscores the compound's utility in constructing complex heterocyclic structures, which are foundational in pharmaceuticals and materials science (Roesch et al., 2001).
Exploration of Chemical Reactivity
Research also delves into the amidomercuration-cyclization reactions, presenting methods to generate a variety of heterocyclic compounds. Such studies contribute to our understanding of the compound's reactivity and potential for generating structurally diverse molecules (Berger et al., 1993).
Investigation of Metabolites and Transporter-Mediated Excretion
A study identified human metabolites of a related compound, offering insights into its metabolic pathways and the role of transporters in renal and hepatic excretion. This research is pivotal for drug development, highlighting the compound's importance in pharmacokinetics and toxicology (Umehara et al., 2009).
Application in Alkaloid Synthesis
The compound's utility is further demonstrated in the synthesis of tetrahydroisoquinolines and related alkaloids, illustrating its role in the synthesis of bioactive molecules. This area of research is crucial for the development of new therapeutic agents and the study of natural products (Huber et al., 1987).
Propiedades
IUPAC Name |
(1R,7S)-3-tert-butyl-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-21(2,3)24-13-22-10-8-16(27-22)17(18(22)20(24)26)19(25)23-11-9-14-6-4-5-7-15(14)12-23/h4-8,10,16-18H,9,11-13H2,1-3H3/t16-,17?,18?,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJDHUFMZSLXDZ-XZIUOTKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC23C=CC(O2)C(C3C1=O)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C[C@]23C=C[C@H](O2)C(C3C1=O)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,7S)-3-tert-butyl-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)
![1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)
![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)
![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)
![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)
![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)
![4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5515064.png)

![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)

![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)
![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)